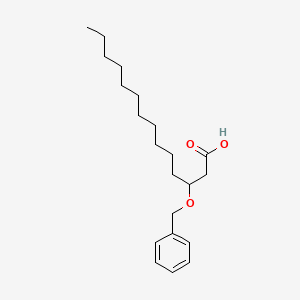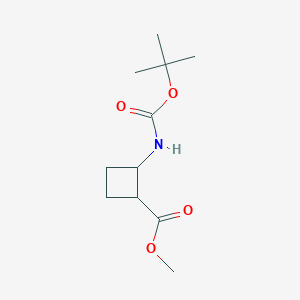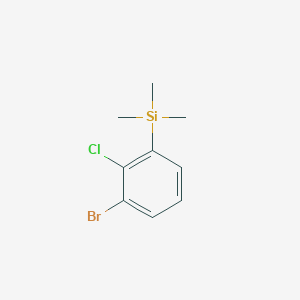
(3-Bromo-2-chlorophenyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is an organosilicon compound with the molecular formula C9H12BrClSi. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE typically involves the reaction of 3-bromo-2-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the reagents. The general reaction scheme is as follows:
3-Bromo-2-chlorophenylmagnesium bromide+Trimethylchlorosilane→(3-Bromo-2-chlorophenyl)trimethylsilane+MgBrCl
Industrial Production Methods
In industrial settings, the production of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.
化学反応の分析
Types of Reactions
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
科学的研究の応用
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used to modify biomolecules for studying their interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
類似化合物との比較
Similar Compounds
- (3-Bromophenyl)trimethylsilane
- (2-Chlorophenyl)trimethylsilane
- (3-Chlorophenyl)trimethylsilane
Uniqueness
(3-BROMO-2-CHLOROPHENYL)TRIMETHYLSILANE is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity patterns compared to compounds with only one halogen substituent. This dual halogenation allows for selective functionalization and diverse synthetic applications.
特性
CAS番号 |
161957-54-6 |
|---|---|
分子式 |
C9H12BrClSi |
分子量 |
263.63 g/mol |
IUPAC名 |
(3-bromo-2-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 |
InChIキー |
SJRSNLPRNGADES-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


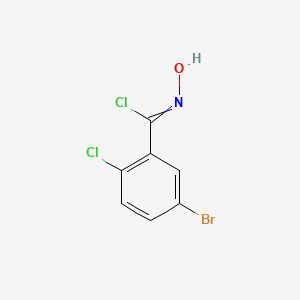
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)
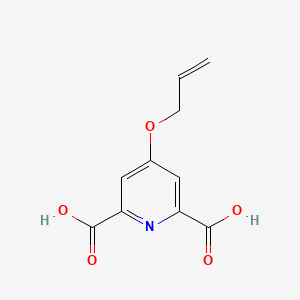
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)
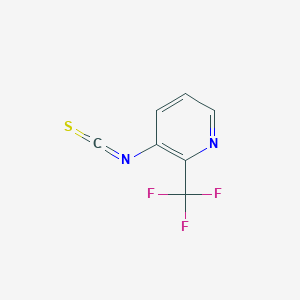

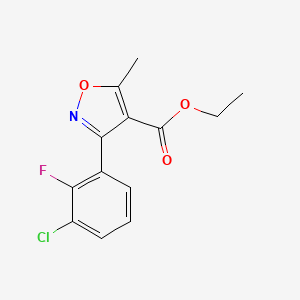
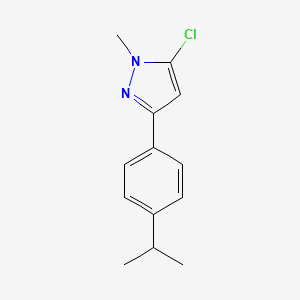
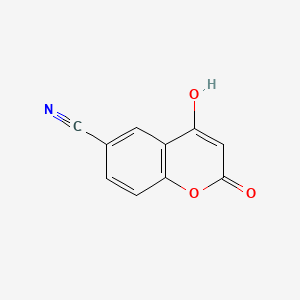
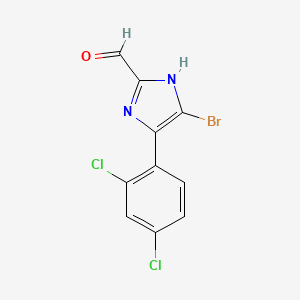
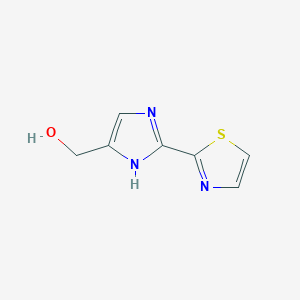
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
